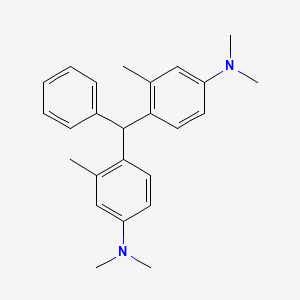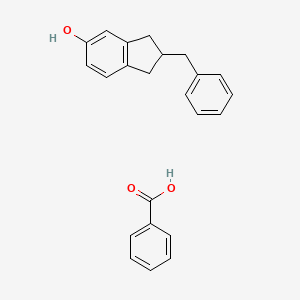
4,4'-(Phenylmethylene)bis(N,N,3-trimethylaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of two N,N,3-trimethylaniline groups connected via a phenylmethylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as a reagent in chemical analysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) typically involves the reaction of N,N,3-trimethylaniline with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the phenylmethylene bridge between the two aniline groups. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels.
化学反应分析
Types of Reactions
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted aromatic compounds.
科学研究应用
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in biochemical assays to detect the presence of specific ions or molecules.
Industry: The compound is used in the manufacturing of polymers and resins, as well as in the production of specialty chemicals.
作用机制
The mechanism of action of 4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers on other molecules. It can also participate in redox reactions, where it either donates or accepts electrons. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out.
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is similar in structure but has dimethyl groups instead of trimethyl groups.
4,4’-Methylenebis(N,N-diethylaniline): Another similar compound with diethyl groups.
Uniqueness
4,4’-(Phenylmethylene)bis(N,N,3-trimethylaniline) is unique due to the presence of trimethyl groups, which can influence its reactivity and physical properties. The trimethyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions compared to its dimethyl or diethyl counterparts.
属性
CAS 编号 |
69183-96-6 |
|---|---|
分子式 |
C25H30N2 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
4-[[4-(dimethylamino)-2-methylphenyl]-phenylmethyl]-N,N,3-trimethylaniline |
InChI |
InChI=1S/C25H30N2/c1-18-16-21(26(3)4)12-14-23(18)25(20-10-8-7-9-11-20)24-15-13-22(27(5)6)17-19(24)2/h7-17,25H,1-6H3 |
InChI 键 |
AHDTYXOIJHCGKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N(C)C)C(C2=CC=CC=C2)C3=C(C=C(C=C3)N(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)

![Bis(benzo[d]oxazol-2-ylmethyl)sulfane](/img/structure/B14470978.png)

![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)


